Acetamidinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

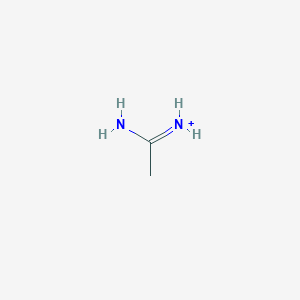

Acetamidinium, also known as this compound, is a useful research compound. Its molecular formula is C2H7N2+ and its molecular weight is 59.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Energetic Materials

Acetamidinium compounds serve as important precursors in the synthesis of energetic materials. They are utilized to produce various high-energy substances, including:

- Imidazoles, Pyrimidines, and Triazines : Acetamidines are starting materials for synthesizing these heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The synthesis of these compounds from this compound salts has been well-documented .

- 2-Methoxy-2-methylimidazolidine-4,5-dione : This compound is synthesized from acetamidine and is further transformed into 2,2-dinitroethene-1,1-diamine (FOX-7), a low-sensitivity energetic material .

The potential use of this compound salts in pyrotechnic applications is notable as they may replace guanidinium salts due to their higher carbon content and acceptable decomposition temperatures .

Solar Cell Technology

Recent advancements have highlighted the role of this compound in solar cell technology:

- Perovskite Solar Cells : this compound-substituted methylammonium lead iodide perovskite solar cells have shown improved stability and efficiency. The restricted C–N bond rotation in this compound enhances the structural integrity of the solar cell material .

- Ion Immobilization : Incorporating this compound into MAPbI3 films has conferred ion immobilization properties that enhance the stability and performance of tin perovskite solar cells .

These findings suggest that this compound compounds can significantly improve the longevity and efficiency of solar energy conversion technologies.

Biochemical Applications

This compound salts have also been investigated for their biochemical properties:

- Stability in Environmental Conditions : The incorporation of this compound into various chemical structures has been shown to improve stability under environmental conditions, making it a valuable component in biochemical applications .

- Role in Organic Chemistry : As a versatile building block, this compound is used in the synthesis of various organic compounds that exhibit biological activity. Its ability to form stable complexes makes it useful in drug development and other biochemical processes .

Hygroscopicity Studies

The hygroscopic nature of this compound salts has been extensively studied, revealing insights into their storage and application:

- Hygroscopicity Evaluation : Different this compound salts exhibit varying degrees of hygroscopicity based on their structural characteristics. For instance, salts with 2D layered structures tend to be less hygroscopic compared to those with 3D structures . This property is crucial for determining suitable storage conditions for these compounds.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Propiedades

Fórmula molecular |

C2H7N2+ |

|---|---|

Peso molecular |

59.09 g/mol |

Nombre IUPAC |

1-aminoethylideneazanium |

InChI |

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)/p+1 |

Clave InChI |

OQLZINXFSUDMHM-UHFFFAOYSA-O |

SMILES canónico |

CC(=[NH2+])N |

Sinónimos |

acetamidine acetamidine hydrochloride acetamidine monoacetate acetamidine monohydrochloride acetamidine sulfate (1:1) acetamidinium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.